5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine
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Overview
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine is a boronic ester derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a furo[2,3-b]pyridine core and a boronic ester group. It is widely used in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be involved in borylation reactions .
Mode of Action
It’s worth noting that compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to participate in borylation reactions at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Biochemical Pathways
Similar compounds are known to participate in borylation reactions, which can affect various biochemical pathways depending on the specific reactants and conditions .
Result of Action
Similar compounds are known to participate in borylation reactions, which can lead to the formation of new compounds with potentially different properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine typically involves the borylation of furo[2,3-b]pyridine derivatives. One common method includes the reaction of furo[2,3-b]pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the purity and yield of the compound. The reaction conditions are optimized to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The boronic ester group can be oxidized to form boronic acids or reduced under specific conditions.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester group.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
Boronic Acids: Formed through oxidation of the boronic ester group.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Methoxypyridine-5-boronic acid pinacol ester
- 1-Methylpyrazole-4-boronic acid pinacol ester
Uniqueness
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine stands out due to its furo[2,3-b]pyridine core, which imparts unique electronic and steric properties. This makes it particularly effective in certain cross-coupling reactions and enhances its potential in medicinal chemistry applications.
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)10-7-9-5-6-16-11(9)15-8-10/h5-8H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNZOGLNPAOHSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)OC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251728-92-3 |
Source
|
Record name | 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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